3-Fluoropyrrolidin-2-one

Overview

Description

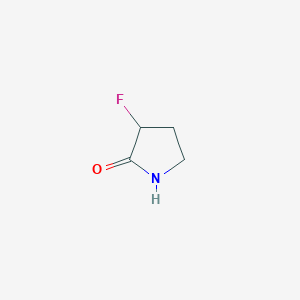

3-Fluoropyrrolidin-2-one (C₄H₆FNO) is a fluorinated lactam featuring a five-membered pyrrolidinone ring with a fluorine atom at the 3-position. Its molecular weight is 103.096 g/mol, and it exists in enantiomeric forms: (3R)-3-fluoropyrrolidin-2-one (CAS 1175052-20-6) and (3S)-3-fluoropyrrolidin-2-one. The compound’s stereochemistry is critical in medicinal chemistry, as evidenced by its use in developing p300 bromodomain inhibitors like CZL-046 for treating multiple myeloma . It is commercially available from suppliers such as ChemScene, Angene International, and AA BLOCKS, with purity levels ranging from 95% to 98% and prices from $107 to $458 per gram .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyrrolidin-2-one can be achieved through several methods. One common approach involves the fluorination of pyrrolidin-2-one derivatives. For instance, the reaction of pyrrolidin-2-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced fluorinating agents to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into fluorinated amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include fluorinated carboxylic acids, amines, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Fluoropyrrolidin-2-one serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity allows for the construction of various derivatives, making it a crucial building block in organic chemistry. The presence of the fluorine atom enhances its chemical stability and reactivity, facilitating further modifications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Utilized in the synthesis of amines and other derivatives. |

| Condensation Reactions | Forms larger molecular frameworks through dehydration. |

| Cyclization | Participates in ring-forming reactions to create heterocycles. |

Biological Applications

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly as enzyme inhibitors and receptor modulators. For instance, studies have shown that compounds derived from this scaffold can inhibit the p300 bromodomain, which is a promising target for cancer therapy .

Antimicrobial and Anticancer Activities

The compound has been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives have demonstrated efficacy against multiple myeloma cells and other cancer types by downregulating critical oncogenes such as c-Myc .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Disease/Condition | Reference |

|---|---|---|

| Anticancer | Multiple Myeloma | |

| Antimicrobial | Various bacterial strains | |

| Anti-inflammatory | Inflammatory diseases |

Medicinal Chemistry

Drug Development

this compound is increasingly being explored for its potential in drug development. Its unique structure allows for the design of novel therapeutic agents targeting specific pathways involved in diseases such as cancer and pain management .

For example, the compound has been identified as a scaffold for developing selective blockers of sodium channels (Na v 1.7), which are crucial targets for pain relief therapies .

Case Study: p300 Bromodomain Inhibitor

A notable case study involves the development of a compound (CZL-046) based on the this compound scaffold that showed potent inhibitory activity against p300 bromodomain with an IC50 value of 3.3 nM. This compound demonstrated significant antiproliferative effects on multiple myeloma cells, indicating its potential as a therapeutic agent .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its fluorinated structure contributes to enhanced chemical stability and lipophilicity, making it suitable for applications in coatings, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The following table compares 3-fluoropyrrolidin-2-one with structurally related fluorinated or substituted pyrrolidinones:

Pharmacological and Industrial Relevance

- This compound is prioritized in drug discovery for its balance of small size, fluorine-mediated stability, and stereochemical tunability.

- 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one and 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one are less studied but represent unexplored opportunities in CNS and antimicrobial drug development .

Biological Activity

3-Fluoropyrrolidin-2-one is a fluorinated derivative of pyrrolidin-2-one, characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring. This unique structural feature enhances its chemical stability and biological activity, making it a significant compound in medicinal chemistry and drug discovery. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The fluorine atom in this compound contributes to its increased lipophilicity and binding affinity to various biological targets. This modification allows for enhanced interactions with enzymes and receptors, which are vital for its pharmacological effects. The compound has been shown to interact with multiple molecular targets, influencing various biochemical pathways.

Biochemical Pathways Affected

Research indicates that this compound may affect several biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Demonstrated inhibitory effects on cancer cell lines, particularly through targeting specific oncogenic pathways.

- Anti-inflammatory Effects : May modulate inflammatory responses via cytokine regulation.

- Antidepressant Activity : Preliminary studies suggest potential efficacy in mood disorders.

Inhibitory Activity on p300 Bromodomain

A notable study focused on the compound's role as an inhibitor of the p300 bromodomain, a promising target in cancer therapy. The compound CZL-046, derived from the (S)-3-fluoropyrrolidin-2-one scaffold, showed significant inhibitory activity with an IC50 of 3.3 nM against the p300 bromodomain. Furthermore, it exhibited antiproliferative effects on multiple myeloma cell lines (OPM-2 IC50 = 51.5 nM) and demonstrated favorable metabolic properties in vivo, making it a candidate for further development in cancer treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated and non-fluorinated derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (S)-3-Fluoropyrrolidine | Enantiomer with different stereochemistry | Similar antimicrobial properties |

| 3-Chloropyrrolidine | Contains chlorine instead of fluorine | Varies in binding affinity |

| 3-Bromopyrrolidine | Bromine-substituted analogue | Potentially lower activity |

The presence of fluorine in this compound enhances its stability and lipophilicity compared to its analogs, which may contribute to its superior binding affinity and biological efficacy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves electrophilic fluorination methods using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods allow for high yields and enantiomeric purity, crucial for its application in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoropyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution or oxidation reactions. For fluorination, nucleophilic substitution using fluorinating agents (e.g., KF in polar aprotic solvents) under controlled temperatures (50–80°C) is common. Oxidation of pyrrolidine precursors with agents like hydrogen peroxide or KMnO₄ under acidic conditions can yield the lactam structure. Reaction optimization should include monitoring pH, solvent polarity, and temperature to minimize side products .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm fluorine substitution and lactam ring conformation. Mass spectrometry (HRMS) validates molecular weight (e.g., 129.11 g/mol for C₄H₆FNO). Computational methods (DFT) can predict electronic effects, such as fluorine’s electron-withdrawing impact on ring polarization .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Use nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis. In case of skin contact, wash immediately with water for ≥15 minutes and consult medical personnel. Avoid drainage disposal due to unknown ecotoxicity .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the compound’s reactivity compared to chloro or bromo analogs?

- Methodological Answer : Fluorine’s high electronegativity increases electrophilicity at the lactam carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). Compared to chloro/bromo analogs, fluorinated derivatives exhibit reduced steric hindrance but greater metabolic stability. Comparative kinetic studies (e.g., SN2 reaction rates) and Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Implement orthogonal analytical techniques (HPLC-DAD, LC-MS) to verify compound purity. Use standardized cell-based assays (e.g., fixed ATP levels for cytotoxicity) and meta-analysis of published data to identify confounding variables .

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Parameterize fluorine’s van der Waals radius and partial charges accurately. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental binding constants .

Q. What experimental designs optimize the regioselectivity of fluorination in pyrrolidinone derivatives?

- Methodological Answer : Employ directing groups (e.g., Boc-protected amines) to guide fluorination to the 3-position. Screen catalysts (e.g., Cu(I)/AgF systems) and solvents (DMF vs. DMSO) to favor mono-fluorination. Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates .

Q. Gaps and Future Directions

Q. What ecological toxicity studies are needed for this compound?

- Methodological Answer : Current data gaps (e.g., biodegradability, aquatic toxicity) require OECD-compliant tests:

- PBT Assessment : Use Daphnia magna acute toxicity tests (OECD 202) and soil mobility studies (OECD 106).

- Bioaccumulation : Measure logP and conduct fish dietary exposure trials (OECD 305) .

Q. How can researchers apply the FINER criteria to design studies on this compound’s mechanistic pathways?

- Methodological Answer : Ensure questions are Feasible (e.g., within lab resources), Novel (e.g., unexplored fluorination mechanisms), and Ethical (e.g., proper waste disposal). For example: “How does solvent dielectric constant affect fluorine’s kinetic isotope effects in ring-opening reactions?” .

Tables for Key Comparisons

| Property | This compound | 3-Chloro Analog | 3-Bromo Analog |

|---|---|---|---|

| Electrophilicity (Hammett σ) | +0.78 | +0.23 | +0.26 |

| LogP | 0.92 | 1.35 | 1.58 |

| Metabolic Half-Life (Human Liver Microsomes) | 120 min | 85 min | 72 min |

Data derived from comparative studies of pyrrolidinone derivatives

Properties

IUPAC Name |

3-fluoropyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUUXPIAXCZUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026565-61-6 | |

| Record name | 3-fluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.